cPrPMEDAP

Description

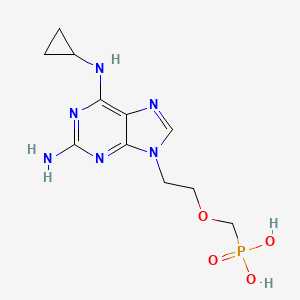

Structure

3D Structure

Properties

CAS No. |

182798-83-0 |

|---|---|

Molecular Formula |

C11H17N6O4P |

Molecular Weight |

328.26 g/mol |

IUPAC Name |

2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |

InChI |

InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |

InChI Key |

PDHWTDJKKJYOGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |

Synonyms |

GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |

Origin of Product |

United States |

Foundational & Exploratory

cPrPMEDAP: A Technical Overview of a Novel Cyclic Prodrug of the Antiviral Agent PMEDAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

cPrPMEDAP is a novel investigational antiviral agent belonging to the class of acyclic nucleoside phosphonates. It is a cyclic prodrug of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), a potent inhibitor of viral replication, particularly against retroviruses and DNA viruses. The core concept behind this compound is to enhance the oral bioavailability and cellular uptake of the parent compound, PMEDAP, by masking the negatively charged phosphonate group with a cyclic moiety. This technical guide provides a comprehensive overview of this compound, including its presumed mechanism of action, experimental protocols for its evaluation, and a summary of relevant data from related compounds.

Core Compound: PMEDAP

PMEDAP, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is a potent antiviral compound with demonstrated activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV) and other retroviruses, as well as DNA viruses.[1][2] Its mechanism of action involves the inhibition of viral DNA polymerases or reverse transcriptases. However, like other phosphonate nucleotide analogs, PMEDAP exhibits poor oral bioavailability due to its negative charge at physiological pH, which limits its passive diffusion across cell membranes.[3]

The Cyclic Prodrug Strategy

To overcome the delivery challenges of phosphonate antivirals, the cyclic prodrug approach has been successfully employed for related compounds such as Adefovir and Tenofovir.[4][5] This strategy involves masking the phosphonate group with a cyclic chemical entity, rendering the molecule more lipophilic and facilitating its transport across biological membranes. Once inside the target cell, the cyclic moiety is cleaved by intracellular enzymes, releasing the active phosphonate drug.

Proposed Structure and Mechanism of Action of this compound

While the exact structure of the cyclic moiety in "this compound" is not publicly detailed, it is presumed to be a cyclic phosphonate ester or a related cyclic structure designed for efficient intracellular cleavage. The "cPr" prefix likely denotes this cyclic prodrug modification.

General Signaling Pathway and Intracellular Activation

The proposed intracellular activation pathway of this compound is illustrated below. This pathway is inferred from the well-characterized activation of other cyclic phosphonate prodrugs.

Caption: Proposed intracellular activation pathway of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for PMEDAP and related acyclic nucleoside phosphonates, providing a comparative context for the expected performance of this compound. Data for this compound is hypothetical and based on improvements seen with other cyclic prodrugs.

| Compound | 50% Effective Dose (EC50) against HIV in MT-4 cells (µM) | Oral Bioavailability (Mice) | Reference |

| PMEDAP | 2 | Low (inferred) | [1] |

| Adefovir (PMEA) | - | 13.5% | [3] |

| Bis-PMEA (Prodrug) | - | 50.8% | [3] |

| This compound (Projected) | < 2 | Significantly higher than PMEDAP | - |

Experimental Protocols

The development and characterization of this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific virus (e.g., HIV).

Methodology:

-

Cell Culture: Human T-lymphocyte MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Virus Stock: A high-titer stock of the virus (e.g., HIV-1) is prepared and quantified.

-

Assay:

-

MT-4 cells are seeded in 96-well plates.

-

Serial dilutions of this compound and the parent compound PMEDAP are added to the wells.

-

The cells are then infected with the virus at a predetermined multiplicity of infection (MOI).

-

The plates are incubated at 37°C in a 5% CO2 incubator.

-

-

Endpoint Measurement: After an appropriate incubation period (e.g., 5 days for HIV), cell viability is assessed using a colorimetric assay such as the MTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The EC50 value is calculated as the drug concentration that inhibits viral-induced cell death by 50% compared to untreated, infected controls.

Intracellular Metabolism and Activation Assay

Objective: To confirm the intracellular conversion of this compound to its active diphosphate metabolite.

Methodology:

-

Cell Culture and Treatment: Target cells (e.g., peripheral blood mononuclear cells - PBMCs) are incubated with a known concentration of radiolabeled or unlabeled this compound for various time points.

-

Cell Lysis and Extraction: Cells are harvested, washed, and lysed. Intracellular metabolites are extracted using a suitable method (e.g., methanol precipitation).

-

Analytical Method: The cell extracts are analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or a radioactivity detector (for radiolabeled compounds).

-

Data Analysis: The concentrations of this compound, PMEDAP, and its phosphorylated metabolites (PMEDAP-monophosphate and PMEDAP-diphosphate) are quantified over time to determine the rate and extent of intracellular conversion.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.

Methodology:

-

Animal Model: A suitable animal model, such as mice or rats, is used.

-

Drug Administration:

-

One group of animals receives this compound orally via gavage.

-

Another group receives the parent compound PMEDAP intravenously to determine the baseline systemic exposure.

-

-

Sample Collection: Blood samples are collected at various time points after drug administration.

-

Sample Analysis: Plasma is separated from the blood samples, and the concentrations of this compound and PMEDAP are quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated. The oral bioavailability is determined by comparing the AUC of the orally administered this compound to the AUC of the intravenously administered PMEDAP.

Logical Workflow for this compound Development

The following diagram illustrates the logical progression of research and development for a compound like this compound.

Caption: A simplified workflow for the development of this compound.

Conclusion

This compound represents a promising strategy to enhance the therapeutic potential of the potent antiviral agent PMEDAP. By employing a cyclic prodrug approach, it is anticipated that this compound will exhibit improved oral bioavailability and cellular penetration, leading to enhanced antiviral efficacy in vivo. The experimental protocols and developmental workflow outlined in this guide provide a framework for the systematic evaluation of this and other novel antiviral prodrugs. Further research is necessary to fully characterize the pharmacological properties of this compound and to ascertain its clinical utility.

References

- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and antiretroviral activity in mice of oral [P(1),P(2)-bis[2-(adenin-9-yl)ethoxymethyl]phosphonate], a prodrug of 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Tenofovir and its Prodrugs

Introduction

Initial searches for "cPrPMEDAP" did not yield specific public data, suggesting it may be an internal development codename, a novel compound not yet in the public domain, or a potential variation of an existing drug class. However, the nature of the query points towards a nucleotide analogue. This guide will, therefore, focus on the well-established mechanism of action of Tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor, and its widely used prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This information is highly relevant for researchers and drug development professionals in the field of antiviral therapy.

Tenofovir is a critical component in the treatment of HIV and chronic hepatitis B infections.[1] Its efficacy lies in its ability to inhibit viral replication by targeting the viral enzyme reverse transcriptase.[1]

Core Mechanism of Action

Tenofovir is a nucleotide analogue of adenosine 5'-monophosphate.[2] In its parent form, it has poor membrane permeability and low oral bioavailability.[2] To overcome this, it is administered as a prodrug, either as TDF or TAF.[2]

The core mechanism of action involves several key steps:

-

Intracellular Conversion: After administration, the prodrugs are absorbed and transported into cells where they are converted to the active form, Tenofovir diphosphate (TFV-DP).[1][3]

-

Competitive Inhibition: TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of Hepatitis B virus).[1][2]

-

Chain Termination: Once incorporated into the growing viral DNA chain, Tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts DNA synthesis and prevents viral replication.[1]

Signaling Pathway for Tenofovir Activation and Action

The following diagram illustrates the intracellular conversion of Tenofovir prodrugs and their subsequent mechanism of action.

Caption: Intracellular activation of Tenofovir prodrugs and inhibition of viral replication.

Pharmacokinetic Properties

The two primary prodrugs of Tenofovir, TDF and TAF, have different pharmacokinetic profiles which impact their clinical use.

| Property | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference |

| Activation Site | Primarily in plasma | Primarily intracellularly | [2] |

| Plasma Tenofovir Levels | Higher | Lower | [2][4] |

| Intracellular TFV-DP Levels | Lower | Higher | [3][4] |

| Plasma Half-life | 0.41 minutes | 30.6 minutes (0.51 hour) | [5] |

| Intracellular Half-life of TFV-DP | > 60 hours | Not specified, but long | [6] |

| Standard Oral Dose (for HIV) | 300 mg once daily | 25 mg once daily | [7] |

Experimental Protocols

Determining the mechanism of action of a nucleotide reverse transcriptase inhibitor like Tenofovir involves a series of in vitro and in vivo experiments.

In Vitro Antiviral Activity Assays

-

Objective: To determine the potency of the compound against the target virus.

-

Methodology:

-

Infect susceptible cell lines (e.g., MT-2 cells for HIV) with a known amount of virus.

-

Treat the infected cells with serial dilutions of the test compound (e.g., Tenofovir).

-

After a set incubation period (e.g., 4-5 days), measure viral replication. This can be done by quantifying viral antigens (e.g., p24 for HIV) using an ELISA, or by measuring reverse transcriptase activity in the cell supernatant.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

-

Reverse Transcriptase Inhibition Assay

-

Objective: To directly measure the inhibitory effect of the active metabolite on the viral reverse transcriptase enzyme.

-

Methodology:

-

Purify recombinant viral reverse transcriptase.

-

Set up a reaction mixture containing the purified enzyme, a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled dATP, and varying concentrations of the active metabolite (TFV-DP).

-

Incubate the reaction to allow for DNA synthesis.

-

Measure the incorporation of the radiolabeled dATP into the newly synthesized DNA.

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Intracellular Metabolism and Phosphorylation Studies

-

Objective: To understand the conversion of the prodrug to its active diphosphate form within cells.

-

Methodology:

-

Incubate target cells (e.g., peripheral blood mononuclear cells - PBMCs) with the radiolabeled prodrug (e.g., ¹⁴C-TDF or ¹⁴C-TAF).

-

At various time points, lyse the cells and extract the intracellular metabolites.

-

Separate the metabolites (prodrug, Tenofovir, TFV-MP, TFV-DP) using high-performance liquid chromatography (HPLC).

-

Quantify the amount of each metabolite by detecting the radioactivity.

-

Experimental Workflow Diagram

References

- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thebodypro.com [thebodypro.com]

- 4. nbinno.com [nbinno.com]

- 5. VEMLIDY Mechanism of Action | HCP Site [vemlidyhcp.com]

- 6. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Tenofovir used for? [synapse.patsnap.com]

An In-depth Technical Guide on the Discovery and Synthesis of cPrPMEDAP and its Prodrug Rabacfosadine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP) and its clinically approved phosphonamidate prodrug, rabacfosadine (formerly GS-9219, brand name Tanovea®). Rabacfosadine is a veterinary drug developed by Gilead Sciences for the treatment of lymphoma in dogs. This document details the discovery, mechanism of action, synthesis, and quantitative data related to these compounds, intended for an audience of researchers, scientists, and professionals in the field of drug development.

Discovery and Development

This compound emerged from research into acyclic nucleoside phosphonates, a class of compounds known for their antiviral and anticancer activities. The parent compound, 9-(2-phosphonylmethoxyethyl)guanine (PMEG), exhibited potent cytotoxic effects but was limited by poor cellular permeability and significant toxicity.[1][2] This led to the exploration of prodrug strategies to improve its therapeutic index.

This compound was identified as a potent derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP).[3][4] In vitro studies revealed that this compound acts as an intracellular prodrug of PMEG, demonstrating superior antitumor efficacy and selectivity in preclinical models compared to PMEDAP and PMEG.[5]

To further enhance its pharmacokinetic profile and target lymphoid cells, the phosphonamidate prodrug rabacfosadine (GS-9219) was developed.[4] This "double prodrug" strategy was designed to increase cellular permeability and accumulation in target tissues.[6] Rabacfosadine was initially investigated as a potential human cancer therapeutic but was eventually developed for veterinary oncology.[7] It received conditional approval from the U.S. Food and Drug Administration (FDA) for the treatment of canine lymphoma in December 2016 and gained full approval in July 2021.[8]

Mechanism of Action

Rabacfosadine is a cytotoxic agent that preferentially targets and inhibits the proliferation of lymphoid cells.[4][9] Its mechanism of action involves a multi-step intracellular activation process:

-

Cellular Uptake: The phosphonamidate prodrug moieties of rabacfosadine enhance its permeability, allowing it to efficiently enter cells.[6]

-

Hydrolysis: Once inside the cell, rabacfosadine is hydrolyzed to its first intermediate, this compound.[6]

-

Deamination: this compound is then deaminated to form the active parent compound, PMEG.[1][6]

-

Phosphorylation: Cellular kinases phosphorylate PMEG to its active diphosphate form, PMEG diphosphate (PMEGpp).[6]

-

Inhibition of DNA Polymerases: PMEGpp acts as a potent, chain-terminating inhibitor of the major nuclear replicative DNA polymerases (α, δ, and ε).[2][6]

-

Induction of Apoptosis: By inhibiting DNA synthesis, PMEGpp induces S-phase cell cycle arrest and triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[6][8]

This targeted intracellular activation limits the systemic exposure to the more cytotoxic PMEG, thereby reducing off-target toxicity.[6]

Signaling Pathway Diagram

Caption: Intracellular activation pathway of rabacfosadine.

Synthesis of this compound and Rabacfosadine

The synthesis of (R)-PMPDAP, a closely related compound, involves the reaction of (R)-propanediol carbonate with 2,6-diaminopurine to yield (R)-9-(2-hydroxypropyl)-2,6-diaminopurine. This intermediate is then used for the introduction of a phosphonomethyl residue using reagents like diisopropyl tosyloxymethanephosphonate (TsOCH₂P(O)(OiPr)₂) or bromomethylphosphonic acid diisopropyl ester (BrCH₂P(O)(OiPr)₂), followed by deprotection of the ester groups.[10]

The synthesis of N⁶-substituted derivatives, such as this compound, can be achieved by reacting a 6-chloro-purine intermediate with the desired amine (in this case, cyclopropylamine). For example, diethyl {[3-(2-amino-6-chloropurin-9-yl)-2-hydroxypropoxy]methyl}phosphonate can be reacted with primary or secondary amines to introduce various substituents at the N⁶ position.[11]

The final step to produce the phosphonamidate prodrug, rabacfosadine, would involve the coupling of the phosphonic acid of this compound with the appropriate amino acid ester moieties.

Quantitative Data

In Vitro Antiproliferative Activity

| Compound | Cell Line | EC₅₀ (nM) | Reference |

| Rabacfosadine (GS-9219) | Mitogen-stimulated T lymphocytes | 135 | [9] |

| Mitogen-stimulated B lymphocytes | 42 | [9] | |

| This compound | SiHa (cervical carcinoma) | 290 | [1] |

Clinical Efficacy in Canine Lymphoma (Rabacfosadine)

| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Interval (PFI) | Reference |

| Naïve Lymphoma | 87% | 52% | 35% | 122 days (overall), 199 days (for CR), 89 days (for PR) | [12] |

| Relapsed Lymphoma | 46% | 20% | 26% | 118 days (for CR), 63 days (for PR) | [13] |

| Alternating with Doxorubicin (Naïve) | 93% | 79% | 14% | 199 days | [8] |

Pharmacokinetic Parameters of Rabacfosadine in Dogs

| Parameter | Rabacfosadine | This compound |

| Tₘₐₓ (approx.) | 30 minutes | 1-2 hours |

| Plasma Half-life | < 0.5 hour | 6 hours |

Data from the TANOVEA-CA1 package insert.[6]

Experimental Protocols

Cell Proliferation Assay (General Protocol)

A general protocol for assessing the antiproliferative activity of compounds like rabacfosadine is as follows:

-

Cell Culture: Lymphoid cell lines or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media and conditions. For studies with PBMCs, cells are typically stimulated with mitogens (e.g., phytohemagglutinin) to induce proliferation.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., rabacfosadine) for a specified period (e.g., 72 hours).

-

Proliferation Measurement: Cell proliferation is assessed using methods such as:

-

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.[9]

-

MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial metabolic activity as an indicator of cell viability.

-

-

Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

DNA Polymerase Inhibition Assay (Conceptual Workflow)

A conceptual workflow for an in vitro DNA polymerase inhibition assay is as follows:

-

Enzyme and Substrate Preparation: Purified recombinant human DNA polymerases (α, δ, and ε) are prepared. A DNA template-primer and a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP, are also prepared.

-

Reaction Mixture: The reaction mixture contains the DNA polymerase, the template-primer, dNTPs, and varying concentrations of the active metabolite, PMEGpp.

-

Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a specific time to allow for DNA synthesis.

-

Termination and Analysis: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified. This can be done by methods such as trichloroacetic acid precipitation followed by scintillation counting (for radiolabeled dNTPs) or gel electrophoresis and imaging (for fluorescently labeled dNTPs).

-

Data Analysis: The concentration of PMEGpp that inhibits DNA polymerase activity by 50% (IC₅₀) is determined.

Canine Lymphoma Clinical Trial Protocol (Summary)

The following is a summary of a typical clinical trial protocol for evaluating rabacfosadine in dogs with lymphoma:

-

Patient Population: Client-owned dogs with a confirmed diagnosis of multicentric lymphoma.[14][15]

-

Inclusion/Exclusion Criteria: Specific criteria regarding age, weight, prior treatment history, and organ function are established.[3][15] For example, dogs with a history of pulmonary fibrosis may be excluded.[3]

-

Treatment Regimen: Rabacfosadine is administered as an intravenous infusion (e.g., 1.0 mg/kg over 30 minutes) every 21 days for a defined number of cycles (e.g., up to five treatments).[2][14]

-

Response Assessment: Tumor response is evaluated at regular intervals (e.g., every 21 days) using the Veterinary Cooperative Oncology Group (VCOG) criteria for response in lymphoma.[14] This involves physical examination, measurement of lymph nodes, and potentially imaging studies.

-

Safety Monitoring: Adverse events are monitored and graded according to VCOG Common Terminology Criteria for Adverse Events (VCOG-CTCAE).[14] This includes regular physical examinations and monitoring of hematology and serum chemistry.

-

Endpoints: Primary endpoints typically include Overall Response Rate (ORR) and Progression-Free Interval (PFI).[14]

Experimental Workflow Diagram

Caption: Generalized workflow for a clinical trial of rabacfosadine in canine lymphoma.

Conclusion

This compound and its prodrug rabacfosadine represent a successful application of prodrug design to overcome the limitations of a potent parent compound. The development of rabacfosadine for veterinary oncology highlights the potential for translating pharmaceutical research across species. This technical guide provides a foundational understanding of these compounds for researchers and drug development professionals, summarizing the key data and methodologies from discovery to clinical application. Further research into the synthesis of these compounds and their potential applications in other areas remains a subject of interest.

References

- 1. 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cpr-PMEDAP) as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternating Rabacfosadine/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studypages - Protocol for the Use of TANOVEA (Rabacfosadine for Injection) in Dogs with Lymphoid Neoplasia VC-010 [veterinaryclinicaltrials.org]

- 4. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine: a novel prodrug of 9-(2-phosphonylmethoxyethyl)guanine with improved antitumor efficacy and selectivity in choriocarcinoma-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rabacfosadine - Wikipedia [en.wikipedia.org]

- 9. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: Optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rabacfosadine (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]

- 14. vet-dc.com [vet-dc.com]

- 15. Rabacfosadine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to cPrPMEDAP: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-9-[2-(phosphonomethoxy)ethyl]-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP), an important intermediate metabolite in the activation of the prodrug GS-9219. This document details its chemical structure, physicochemical and biological properties, metabolic activation pathway, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a nucleotide analog characterized by a cyclopropylamine-substituted purine base linked to a phosphonomethoxyethyl side chain. This structure is fundamental to its biological activity and pharmacokinetic profile.

Table 1: Chemical and Structural Properties of this compound

| Property | Value |

| IUPAC Name | 2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |

| Molecular Formula | C₁₁H₁₇N₆O₄P |

| Molecular Weight | 328.26 g/mol |

| CAS Number | 182798-83-0 |

| SMILES | C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |

| InChI Key | PDHWTDJKKJYOGD-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. Notably, its charged nature at physiological pH impacts its cell permeability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks |

| Physical State | Solid (predicted) | |

| Solubility | DMSO: 10 mg/mL (30.46 mM)[1] | Poorly soluble in aqueous solutions at physiological pH. |

| pKa | Not experimentally determined | Predicted to have multiple pKa values due to the phosphonate and amino groups. |

| Melting Point | Not experimentally determined | |

| LogP | Not experimentally determined | Predicted to be low due to its polar nature. |

Biological Activity and Metabolic Activation

This compound is an intermediate metabolite of the investigational anticancer agent GS-9219 and acts as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[2] Its antiproliferative activity is dependent on a two-step intracellular activation process.

The parent compound, GS-9219, is initially cleaved by lysosomal proteases, particularly cathepsin A, to release an alanine conjugate of this compound.[1] This intermediate then undergoes hydrolysis to yield free this compound.[1] Subsequently, this compound is deaminated by the adenosine deaminase-like (ADAL) protein to form PMEG.[1] PMEG is then phosphorylated to its active diphosphate form, PMEGpp, which inhibits DNA polymerases, leading to the suppression of DNA synthesis and repair.[1]

References

The Central Role of Cyclic AMP (cAMP) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. As a key intracellular transducer of extracellular signals, cAMP is integral to signal transduction pathways that govern metabolism, gene transcription, cell growth and differentiation, and apoptosis. This technical guide provides an in-depth exploration of the cAMP signaling pathway, offering detailed experimental protocols, quantitative data, and visual representations of the core mechanisms to support researchers and professionals in drug development.

The Canonical cAMP Signaling Pathway

The most well-characterized pathway for cAMP signaling involves the activation of Protein Kinase A (PKA). This cascade is initiated by the binding of an extracellular ligand (e.g., a hormone like adrenaline) to a G-protein coupled receptor (GPCR) on the cell surface. This binding event triggers a conformational change in the GPCR, leading to the activation of an associated heterotrimeric G-protein (typically Gs). The activated Gα subunit of the G-protein then stimulates adenylyl cyclase, an enzyme embedded in the plasma membrane, to convert ATP into cAMP.[1][2]

The subsequent rise in intracellular cAMP concentration leads to the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits. These active subunits can then phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, altering their activity and leading to a cellular response.[2]

One of the most critical nuclear targets of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by the PKA catalytic subunit, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This process is fundamental for long-term cellular changes in response to initial extracellular signals.

Caption: The canonical cAMP signaling pathway.

Quantitative Data in cAMP Signaling

The precise regulation of the cAMP pathway is dependent on the concentrations and affinities of its core components. The table below summarizes key quantitative parameters.

| Parameter | Description | Typical Value Range | Reference |

| Ligand-GPCR Binding Affinity (Kd) | The concentration of ligand at which 50% of the GPCRs are occupied. | 1 nM - 10 µM | Varies by ligand/receptor |

| Adenylyl Cyclase Activity (kcat) | The turnover number of adenylyl cyclase in converting ATP to cAMP. | 1 - 1000 s⁻¹ | Varies by isoform |

| cAMP-PKA Binding Affinity (Kd) | The concentration of cAMP required to activate 50% of PKA. | 100 nM - 2 µM | [3] |

| PKA Kinase Activity (kcat/Km) | The catalytic efficiency of PKA for its substrates. | 10⁴ - 10⁷ M⁻¹s⁻¹ | Varies by substrate |

| CREB Phosphorylation Rate | The rate at which PKA phosphorylates CREB. | Dependent on PKA activity and substrate concentration | N/A |

Crosstalk with Other Signaling Pathways

The cAMP signaling pathway does not operate in isolation. It exhibits significant crosstalk with other major signaling cascades, allowing for fine-tuned and integrated cellular responses.

Interaction with Ca²⁺ Signaling

There is a well-established bidirectional relationship between cAMP and intracellular calcium (Ca²⁺) signaling pathways.[4] In some cell types, cAMP can potentiate Ca²⁺ release from intracellular stores, while in others, Ca²⁺ can modulate the activity of adenylyl cyclases and phosphodiesterases (the enzymes that degrade cAMP), thereby influencing cAMP levels.

Crosstalk with MAPK/ERK Pathway

The cAMP pathway can also interact with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[5] The nature of this interaction is cell-type specific, with cAMP/PKA signaling sometimes inhibiting and at other times activating the MAPK/ERK cascade. This crosstalk is crucial for regulating cell proliferation and differentiation.

Caption: Crosstalk between cAMP, Ca²⁺, and MAPK/ERK pathways.

Experimental Protocols

Measurement of Intracellular cAMP Levels

Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.

Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and culture overnight. Treat cells with the desired compounds for the specified time.

-

Cell Lysis: Aspirate the culture medium and lyse the cells using 0.1 M HCl.

-

cAMP Assay:

-

Add cell lysates and cAMP standards to a 96-well plate pre-coated with a cAMP antibody.

-

Add a fixed amount of a cAMP-horseradish peroxidase (HRP) conjugate. This will compete with the cAMP in the sample/standard for binding to the antibody.

-

Incubate for 2 hours at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add HRP substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: The concentration of cAMP in the samples is inversely proportional to the absorbance. Calculate the cAMP concentration based on the standard curve.

Caption: Workflow for cAMP ELISA.

PKA Kinase Activity Assay

Principle: This protocol measures the activity of PKA by quantifying the phosphorylation of a specific PKA substrate.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells in a buffer containing protease and phosphatase inhibitors.

-

Kinase Reaction:

-

In a 96-well plate, add cell lysate, a specific PKA substrate peptide, and ATP.

-

Incubate for 30 minutes at 30°C to allow for phosphorylation.

-

-

Detection:

-

Add a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to HRP.

-

Wash the plate and add HRP substrate.

-

-

Data Analysis: Measure the absorbance at 450 nm. The absorbance is directly proportional to the PKA activity.

Conclusion

The cAMP signaling pathway remains a critical area of research with profound implications for human health and disease. A thorough understanding of its intricate mechanisms, quantitative parameters, and crosstalk with other pathways is essential for the development of novel therapeutics that target this fundamental cellular process. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate the cAMP signaling cascade for therapeutic benefit.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Mechanism of action of pituitary adenylate cyclase-activating polypeptide (PACAP) in human nonfunctioning pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways in androgen-dependent and -independent prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Information regarding "cPrPMEDAP" is not available in publicly accessible scientific literature.

The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating diagrams for signaling pathways—cannot be fulfilled without access to the primary research describing this molecule.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the nomenclature and search for publications under alternative names or consult internal documentation if this is a proprietary compound.

Unveiling the Molecular Targets of cPrPMEDAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular targets of cPrPMEDAP, a prodrug of the acyclic nucleoside phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). This compound exhibits potent antiproliferative activity through its intracellular conversion to the active metabolite, PMEG diphosphate (PMEGpp). This document details the mechanism of action, delineates the key molecular interactions with cellular DNA polymerases, presents available quantitative data on its inhibitory activity, and outlines the experimental protocols used to elucidate these properties. The information herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents.

Introduction

This compound, or (9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine), is a key intermediate in the metabolic activation of the investigational anticancer agent GS-9219. It serves as a prodrug, designed to efficiently deliver the active antiviral and antiproliferative agent PMEG into target cells. The antiproliferative effects of this compound are realized after its intracellular conversion to PMEG and subsequent phosphorylation to PMEG diphosphate (PMEGpp)[1]. This active metabolite then interacts with and inhibits essential enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. This guide focuses on the direct molecular targets of the active metabolite, PMEGpp.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of DNA synthesis through the competitive inhibition of cellular DNA polymerases by its active metabolite, PMEGpp. PMEG is an acyclic guanosine analog, and its diphosphorylated form, PMEGpp, mimics the natural substrate deoxyguanosine triphosphate (dGTP).

The key steps in the activation and action of this compound are as follows:

-

Cellular Uptake and Conversion: this compound enters the cell where it is enzymatically converted to PMEG.

-

Phosphorylation: PMEG is subsequently phosphorylated by cellular kinases to PMEG monophosphate and then to the active form, PMEG diphosphate (PMEGpp).

-

Inhibition of DNA Polymerases: PMEGpp acts as a competitive inhibitor of DNA polymerases α, δ, and ε with respect to the natural substrate, dGTP.

-

Chain Termination: Upon incorporation into the growing DNA strand, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This results in the termination of DNA chain elongation.

The overall signaling pathway from the administration of the parent prodrug GS-9219 to the ultimate inhibition of DNA synthesis is depicted below.

Molecular Targets: DNA Polymerases

The primary molecular targets of PMEGpp are the replicative DNA polymerases:

-

DNA Polymerase α (Pol α): Involved in the initiation of DNA replication and priming of Okazaki fragments on the lagging strand.

-

DNA Polymerase δ (Pol δ): The main polymerase responsible for lagging strand synthesis.

-

DNA Polymerase ε (Pol ε): The main polymerase responsible for leading strand synthesis.

PMEGpp acts as a competitive inhibitor for the incorporation of dGTP into the nascent DNA strand. The affinity of PMEGpp for these polymerases is a critical determinant of its antiproliferative potency.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound and the inhibitory effects of its active metabolite, PMEGpp.

Table 1: In Vitro Antiproliferative Activity

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | SiHa (HPV-transformed cervical carcinoma) | EC50 | 290 nM | [1] |

Table 2: Inhibition of DNA Replication and Polymerases by PMEG diphosphate (PMEGpp)

| Target | Parameter | Value | Substrate | Reference |

| SV40 DNA Replication (in vitro) | IC50 | 4.6 µM | - | [2] |

| DNA Polymerase δ | Km (for dGTP) | 1.4 µM | dGTP | [2] |

| DNA Polymerase δ | Ki (for PMEGpp) | ~0.35 - 0.47 µM (estimated)a | dGTP | [3] |

| DNA Polymerase ε | Ki (for PMEGpp) | 3-4 times lower than Km for dGTP | dGTP | [3] |

aEstimated based on the finding that the apparent Ki for PMEGpp is 3-4 times lower than the Km for dGTP.

Experimental Protocols

This section outlines the general methodologies employed to determine the molecular targets and inhibitory activity of this compound and its metabolites.

Cellular Proliferation Assay (EC50 Determination)

The antiproliferative activity of this compound is typically assessed using a cell-based assay.

Principle: This assay measures the concentration of the compound required to inhibit cell growth by 50% (Effective Concentration 50, or EC50).

General Protocol:

-

Cell Culture: Human cancer cell lines (e.g., SiHa) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are plotted as cell viability versus compound concentration, and the EC50 value is calculated using a dose-response curve fitting model.

DNA Polymerase Inhibition Assay

The direct inhibitory effect of PMEGpp on DNA polymerase activity is determined using an in vitro enzymatic assay.

Principle: This assay measures the incorporation of a radiolabeled or fluorescently labeled deoxynucleoside triphosphate (dNTP) into a synthetic DNA template-primer by a purified DNA polymerase in the presence and absence of the inhibitor (PMEGpp).

General Protocol for Competitive Inhibition Kinetics:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a defined DNA template-primer (e.g., poly(dC)-oligo(dG)), purified DNA polymerase (α, δ, or ε), and a fixed concentration of a labeled dNTP (e.g., [³H]dGTP) and varying concentrations of the corresponding unlabeled dNTP (dGTP).

-

Inhibitor Addition: PMEGpp is added to the reaction mixtures at various concentrations. Control reactions without the inhibitor are also prepared.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA or trichloroacetic acid).

-

Quantification of DNA Synthesis: The amount of incorporated labeled dNTP is quantified. For radiolabeled dNTPs, this is typically done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The initial reaction velocities are determined for each substrate and inhibitor concentration. The data are then plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and the inhibition constant (Ki).

Intracellular Nucleotide Analysis

To understand the cellular pharmacology of this compound, it is crucial to measure the intracellular concentrations of its metabolites, particularly PMEGpp.

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify different nucleotide species from cell extracts.

General Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound for a specified period.

-

Cell Lysis and Extraction: The cells are harvested, and the intracellular nucleotides are extracted, typically using an acid precipitation method (e.g., with trichloroacetic acid or perchloric acid).

-

Neutralization and Sample Preparation: The acidic extract is neutralized, and the sample is prepared for HPLC analysis.

-

HPLC Analysis: The cell extract is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column with an ion-pairing agent) and a detector (e.g., UV-Vis or mass spectrometer).

-

Quantification: The concentration of PMEGpp is determined by comparing its peak area to that of a known standard.

Conclusion

This compound exerts its antiproliferative effects through the intracellular generation of PMEG diphosphate, which acts as a competitive inhibitor of DNA polymerases α, δ, and ε. This leads to the termination of DNA chain elongation and subsequent inhibition of DNA synthesis. The quantitative data available to date indicate potent inhibition of these key replicative enzymes. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other nucleotide analogs, which is essential for their continued development as potential anticancer therapeutics. Further research is warranted to determine the precise kinetic parameters of PMEGpp inhibition for all three replicative DNA polymerases and to fully elucidate the factors governing its cellular uptake and metabolism.

References

- 1. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Involving Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neuronal growth, development, and repair.[1] As a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family, PACAP and its receptors are highly conserved across species.[2] Its profound influence on neurotransmission, neuromodulation, neurogenesis, and neurite outgrowth makes it a compelling target for exploratory studies in drug development.[2] This guide provides a technical overview of the core aspects of PACAP, including its mechanism of action, signaling pathways, and relevant experimental protocols, with a focus on quantitative data presentation.

Mechanism of Action

PACAP exerts its biological functions through interaction with specific G-protein-coupled receptors (GPCRs).[2] There are three main receptor subtypes: PAC1, VPAC1, and VPAC2.[1] The PAC1 receptor exhibits a high affinity for PACAP and a much lower affinity for the related VIP.[3] In contrast, VPAC1 and VPAC2 receptors bind both PACAP and VIP with nearly equal affinity.[3]

The activation of these receptors, particularly the PAC1 receptor, initiates a cascade of intracellular signaling events. The PAC1 receptor is dually coupled to Gαs and Gαq subunits, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[4] This dual coupling allows PACAP to trigger multiple signaling pathways, resulting in a diverse range of cellular responses.

Signaling Pathways

PACAP's signaling pathways are complex and can operate in parallel to modulate various cellular functions, including the regulation of intrinsic ion channels which can lead to a net increase in neuronal excitability.[1][4]

cAMP-PKA Pathway

Activation of the Gαs subunit by the PAC1 receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][4] This pathway is crucial for mediating effects such as growth cone attraction in developing neurons.[2]

PLC-PKC Pathway

The coupling of the PAC1 receptor to the Gαq subunit activates Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which has been shown to modulate multiple ionic currents.[4] In some cellular contexts, PACAP-evoked responses are dependent on this PKC activation.[5]

ERK/MAPK Pathway

Recent studies have shown that PAC1 receptor activation can also lead to the phosphorylation of ERK (extracellular signal-regulated kinase) via β-arrestin-mediated receptor internalization and endosomal signaling.[4] This pathway can also be stimulated downstream of cAMP via RapGef and Rap1.[4]

Signaling Pathway Diagrams

Caption: PACAP signaling through the PAC1 receptor activates parallel cAMP/PKA and PLC/PKC pathways.

Quantitative Data from Exploratory Studies

The following tables summarize quantitative data from studies investigating the effects of PACAP on cellular signaling.

Table 1: Effect of PACAP-38 on cAMP Formation in Human Nonfunctioning Pituitary Adenomas (NFPA) [3]

| Treatment | cAMP Formation (pmol/mg prot/min) | cAMP Efflux (pmol/well) |

| Control | 26 +/- 10 | 12 +/- 5.4 |

| PACAP-38 | 214 +/- 179 | 73.2 +/- 32 |

| P-value | < 0.01 | < 0.01 |

Table 2: Effect of PACAP-38 on Intracellular Calcium Levels ([Ca2+]i) in NFPA Cells [3]

| Treatment | [Ca2+]i (nM) - Responders | [Ca2+]i (nM) - Non-responders |

| Basal | 110 +/- 34 | No significant change |

| PACAP-38 | 151 +/- 40 | No significant change |

| P-value | < 0.05 | - |

Experimental Protocols

Measurement of cAMP Formation

Objective: To quantify the effect of PACAP on adenylyl cyclase activity.

Methodology:

-

Membrane Preparation: Tumor tissue is homogenized and centrifuged to isolate a crude membrane preparation.

-

Adenylyl Cyclase Assay: Membranes are incubated with ATP, a phosphodiesterase inhibitor (e.g., IBMX), and varying concentrations of PACAP.

-

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Results are typically expressed as picomoles of cAMP formed per milligram of protein per minute.

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To determine the effect of PACAP on intracellular calcium concentrations.

Methodology:

-

Cell Preparation: Single-cell suspensions are prepared from tumor tissue by enzymatic digestion.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Fluorometry: The dye-loaded cells are placed in a fluorometer, and baseline fluorescence is recorded.

-

PACAP Stimulation: PACAP is added to the cell suspension, and changes in fluorescence, corresponding to changes in [Ca2+]i, are continuously monitored.

-

Calibration: At the end of each experiment, the signal is calibrated by adding a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence values.

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis of PACAP-induced cAMP formation and intracellular calcium mobilization.

Conclusion

Exploratory studies of PACAP reveal its intricate involvement in multiple signaling pathways that are fundamental to neuronal function. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the PACAP system. Understanding the nuances of its mechanism of action and signaling cascades is critical for the design of novel therapeutics for a range of neurological disorders.

References

- 1. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct cAMP Signaling through G-Protein-Coupled Receptors Mediates Growth Cone Attraction Induced by Pituitary Adenylate Cyclase-Activating Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of pituitary adenylate cyclase-activating polypeptide (PACAP) in human nonfunctioning pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PACAP regulates immediate catecholamine release from adrenal chromaffin cells in an activity-dependent manner through a protein kinase C-dependent pathway: Full Paper PDF & Summary | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols on "cPrPMEDAP"

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of scientific literature and experimental protocols, it has been determined that "cPrPMEDAP" is not a recognized or standard acronym for an experimental protocol. It is highly probable that the term is a typographical error or a very specific, non-standard abbreviation.

However, based on the components of the acronym, it is possible to infer a potential area of research and provide relevant information on related experimental concepts and protocols. This document aims to provide valuable context and detailed methodologies that may align with the intended topic of "this compound."

The breakdown of the acronym suggests a possible connection to the following fields:

-

cPrP : Cyclic Prion Protein. Prion diseases are transmissible neurodegenerative disorders linked to the misfolding of the prion protein (PrPC) into a pathogenic isoform (PrPSc).[1][2] The "c" could denote a cyclic or modified form of the prion protein used in experimental models.

-

MED : This could refer to "medical," "medicinal," or a specific chemical moiety.

-

DAP : This is a recognized acronym with several potential meanings in a biological context:

-

Diamidophosphate (DAP) : A phosphorylating agent used in prebiotic chemistry and organic synthesis.[3]

-

Death-Associated Protein (DAP) : A gene and protein involved in regulating apoptosis (programmed cell death).[4] Modulators of the DAP gene are being explored for therapeutic applications in cancer and neurodegenerative diseases.[4]

-

Daptomycin (DAP) : A lipopeptide antibiotic.[5]

-

Diaminopimelic acid (DAP) : A component of the peptidoglycan cell wall of some bacteria.

-

Diaminopropionic acid (Dap) : A modified amino acid used in peptide synthesis.[6]

-

Given the context of drug development and signaling pathways, this document will focus on two plausible interpretations of the intended topic:

-

Protocols related to Prion Protein (PrP) and modulators of Death-Associated Protein (DAP) signaling pathways.

-

Protocols involving the use of Diamidophosphate (DAP) in experimental settings.

Section 1: Prion Protein (PrP) and Death-Associated Protein (DAP) Kinase Signaling in Neurodegenerative Disease Research

A key area of research in neurodegenerative diseases, such as prion diseases, is the study of signaling pathways that lead to neuronal cell death.[7] The Death-Associated Protein (DAP) kinase signaling pathway is a critical regulator of apoptosis and could be a therapeutic target.[4]

Signaling Pathway

The DAP kinase signaling pathway is involved in apoptosis. DAP kinase is a calcium/calmodulin-dependent serine/threonine kinase that, upon activation by various apoptotic stimuli, can trigger a cascade of events leading to programmed cell death.[4] This can involve the phosphorylation of downstream targets that ultimately activate caspases, the executioners of apoptosis.

Caption: DAP Kinase signaling pathway leading to apoptosis.

Experimental Workflow for Studying PrP and DAP Kinase

A typical experimental workflow to investigate the interplay between prion protein aggregation and DAP kinase-mediated apoptosis might involve the following steps:

Caption: Workflow for studying PrP effects on DAP Kinase.

Experimental Protocols

1. Cell Culture and Treatment with Prion Protein Aggregates

-

Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are commonly used models for neuronal studies.

-

Culture Conditions: Maintain cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of PrP Aggregates: Recombinant human PrP can be induced to form amyloid fibrils or oligomers in vitro by incubation with shaking at 37°C. The formation of aggregates can be monitored by Thioflavin T fluorescence.

-

Treatment: Treat cultured neuronal cells with varying concentrations of PrP aggregates for different time points (e.g., 24, 48, 72 hours).

2. DAP Kinase Activity Assay

-

Principle: This assay measures the kinase activity of DAP kinase by quantifying the phosphorylation of a specific substrate.

-

Procedure:

-

Lyse the treated cells and immunoprecipitate DAP kinase using a specific antibody.

-

Incubate the immunoprecipitated kinase with a substrate peptide and ATP (containing γ-32P-ATP or using a non-radioactive method with a phospho-specific antibody).

-

Quantify the phosphorylated substrate using autoradiography or ELISA.

-

3. Western Blot for Apoptotic Markers

-

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to detect markers of apoptosis, such as cleaved caspase-3.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against cleaved caspase-3.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

4. Cell Viability Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Plate cells in a 96-well plate and treat as described above.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Quantitative Data Summary

| Experiment | Parameter Measured | Example Data (Hypothetical) |

| DAP Kinase Activity | Fold change in kinase activity | Control: 1.0, PrP (1µM): 2.5, PrP (5µM): 4.2 |

| Western Blot | Relative density of cleaved caspase-3 | Control: 100%, PrP (1µM): 250%, PrP (5µM): 500% |

| Cell Viability (MTT) | % Viability | Control: 100%, PrP (1µM): 75%, PrP (5µM): 40% |

Section 2: Diamidophosphate (DAP) in Experimental Protocols

Diamidophosphate (DAP) is a versatile phosphorylating agent that has been explored for its role in prebiotic chemistry and as a reagent in organic synthesis.[3] It can be used to phosphorylate various biomolecules, including nucleosides and amino acids.[3]

Experimental Workflow for DAP-Mediated Phosphorylation

A general workflow for a DAP-mediated phosphorylation experiment is as follows:

Caption: Workflow for DAP-mediated phosphorylation.

Experimental Protocol for DAP-Mediated Phosphorylation of Ribonucleosides

-

Materials:

-

Diamidophosphate (DAP)

-

Ribonucleoside (e.g., adenosine)

-

Imidazole

-

Magnesium chloride (MgCl2)

-

Buffer (e.g., HEPES, pH 7.5)

-

-

Procedure:

-

Prepare a stock solution of DAP in the reaction buffer.

-

In a reaction tube, combine the ribonucleoside, imidazole, and MgCl2.

-

Initiate the reaction by adding the DAP stock solution.

-

Incubate the reaction at a specific temperature (e.g., 50°C) for a set period (e.g., 24 hours).

-

Quench the reaction by adding a suitable buffer or by freezing.

-

-

Analysis:

-

HPLC: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to separate and quantify the starting material and the phosphorylated product. A C18 reverse-phase column is often used.

-

Mass Spectrometry: Confirm the identity of the phosphorylated product by mass spectrometry (e.g., LC-MS).

-

Quantitative Data Summary

| Substrate | DAP (mM) | Catalyst | Temperature (°C) | Yield of Phosphorylated Product (%) |

| Adenosine | 100 | Imidazole/MgCl2 | 50 | 35 |

| Guanosine | 100 | Imidazole/MgCl2 | 50 | 28 |

| Cytidine | 100 | Imidazole/MgCl2 | 50 | 42 |

| Uridine | 100 | Imidazole/MgCl2 | 50 | 38 |

Disclaimer: The information provided above is based on plausible interpretations of the term "this compound" and is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific applications. It is recommended to consult detailed research articles for specific experimental conditions and safety precautions. If "this compound" refers to a specific, proprietary protocol, please provide additional context for a more accurate response.

References

- 1. Prion disease: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing Therapeutics for PrP Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DAP gene modulators and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental models of prion-like protein propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Applications and Protocols for STING Agonists

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro utilization of STING (Stimulator of Interferon Genes) agonists.

Note on Terminology: The term "cPrPMEDAP" appears to be a typographical error. Based on the context of in vitro applications in immunology and drug discovery, this document will focus on the well-characterized class of molecules known as cyclic dinucleotides (CDNs), such as cGAMP, which are potent STING agonists.

Application Notes

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can indicate viral or bacterial infection, as well as cellular damage. The activation of STING triggers a cascade of signaling events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response. Consequently, STING agonists are being actively investigated as potential therapeutics in oncology and infectious diseases.

In vitro studies are fundamental to understanding the mechanism of action of STING agonists and for the screening and development of new therapeutic candidates. Common in vitro applications include:

-

Mechanism of Action Studies: Elucidating the downstream signaling events following STING activation, such as the phosphorylation of key proteins like STING, TBK1, and IRF3.

-

Potency and Efficacy Assessment: Determining the concentration-dependent activity of STING agonists by measuring the induction of downstream effectors like IFN-β.

-

Antiviral Assays: Evaluating the ability of STING agonists to inhibit viral replication in cell culture models.

-

Anti-tumor Studies: Assessing the direct or indirect effects of STING agonists on cancer cell viability and their ability to modulate the tumor microenvironment.

-

High-Throughput Screening: Screening compound libraries to identify novel STING agonists or modulators of the STING pathway.

Quantitative Data Summary

The following table summarizes the potency of various STING agonists in different in vitro assays, providing a reference for expected efficacy.

| Agonist | Cell Line | Assay Type | Readout | EC50 | Reference |

| 2'3'-cGAMP | THP-1 | IFN-β Secretion | ELISA | ~124 µM | [1] |

| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ELISA | ~70 µM | [1] |

| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFN-β Secretion | ELISA | 39.7 µM | [1] |

| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFN-β Secretion | ELISA | 10.5 µM | [1] |

Signaling Pathway Diagram

Caption: The cGAS-STING signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of STING agonists.

Experimental Protocols

Protocol 1: Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

Materials:

-

Appropriate cell line (e.g., THP-1, RAW264.7)

-

6-well cell culture plates

-

STING agonist (e.g., 2'3'-cGAMP)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the STING agonist. Include a vehicle-only control. Incubate for a predetermined time (e.g., 1-4 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[2]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]

-

Protocol 2: IFN-β Secretion Assay using ELISA

This protocol describes the quantification of secreted IFN-β in the cell culture supernatant as a measure of STING activation.

Materials:

-

Appropriate cell line (e.g., THP-1, human PBMCs)

-

96-well cell culture plates

-

STING agonist

-

Human IFN-β ELISA kit

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells (e.g., THP-1 at 1 x 10^5 cells/well) in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of the STING agonist. Include a vehicle-only control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[1]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

-

Data Acquisition: Measure the absorbance using a plate reader and calculate the concentration of IFN-β based on a standard curve.

Protocol 3: ISRE Reporter Gene Assay

This protocol utilizes a reporter cell line to quantify STING activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).

Materials:

-

ISRE reporter cell line (e.g., HEK293T-ISRE-Luciferase)

-

96-well white, clear-bottom cell culture plates

-

STING agonist

-

Transfection reagent (if required for cell line)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well. Incubate overnight to allow for cell adherence.[2]

-

Compound Treatment:

-

Prepare serial dilutions of the STING agonist.

-

For cell lines that are not readily permeable to cyclic dinucleotides (e.g., HEK293T), pre-incubate the agonist dilutions with a suitable transfection reagent according to the manufacturer's protocol.[2]

-

Add the treatment solutions to the cells.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[2]

-

Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.[2]

Protocol 4: In Vitro Antiviral Assay

This protocol provides a general framework for assessing the antiviral activity of STING agonists.

Materials:

-

Virus-permissive cell line (e.g., A549 for influenza virus)

-

Virus stock of known titer

-

24- or 48-well cell culture plates

-

STING agonist

-

Methods for quantifying viral load (e.g., RT-qPCR for viral RNA, plaque assay, or TCID50 assay)

Methodology:

-

Cell Culture: Plate cells in 24- or 48-well plates and grow to confluence.[3]

-

Agonist Treatment: Treat cells with serial dilutions of the STING agonist or a vehicle control for a predetermined time (e.g., 1-3 hours pre-infection).[3]

-

Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).[3]

-

Incubation: Incubate for a period suitable for viral replication (e.g., 24-72 hours).[3]

-

Quantification of Viral Load:

-

RT-qPCR: Harvest cell lysates or supernatant to extract viral RNA and quantify using RT-qPCR.

-

Plaque Assay/TCID50: Harvest the supernatant and perform serial dilutions to determine the infectious virus titer on fresh cells.

-

Cytopathic Effect (CPE) Assay: Visually assess the reduction in virus-induced cell death.

-

References

cPrPMEDAP In Vivo Application Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cPrPMEDAP (9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine), often referred to as PMEDAP, is an acyclic nucleoside phosphonate with demonstrated potent antiviral and anticancer activities. In the context of oncology, PMEDAP has shown significant efficacy in preclinical models of hematological malignancies, particularly T-cell lymphoma. Its mechanism of action is primarily attributed to the induction of apoptosis, the programmed cell death, in cancer cells. This document provides detailed application notes and protocols for the in vivo use of this compound, compiled from available preclinical research. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action: Induction of Intrinsic Apoptosis

PMEDAP exerts its anticancer effects by triggering the intrinsic (or mitochondrial) pathway of apoptosis.[1] This pathway is a critical cellular process for eliminating damaged or cancerous cells. While the precise molecular interactions of PMEDAP with apoptotic regulators are a subject of ongoing research, the general mechanism is understood to involve the permeabilization of the mitochondrial outer membrane. This event leads to the release of pro-apoptotic factors into the cytoplasm, initiating a cascade of enzymatic reactions that culminate in cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy, pharmacokinetics, and toxicity of PMEDAP from preclinical studies.

Table 1: In Vivo Efficacy of PMEDAP in T-Cell Lymphoma

| Animal Model | Cancer Type | Treatment Regimen | Key Findings |

| Sprague-Dawley (SD/cub) Rats | Transplanted T-cell Lymphoma | PMEDAP (5 mg/kg daily for 16 doses) administered near the tumor | Significant therapeutic effects observed.[2] |

| Sprague-Dawley (SD/cub) Rats | Transplanted T-cell Lymphoma | PMEDAP (i.p.) combined with Docetaxel (s.c. near tumor) | Significantly higher antitumor effect than either drug alone; 2 out of 4 rats remained tumor-free.[3] |

Table 2: Pharmacokinetic Profile of PMEDAP in Mice

| Administration Route | Dosage | Plasma Concentration | Key Observation |

| Oral | 100, 250, or 500 mg/kg | 0.5-2.5 µg/mL (sustained for 3-6 hours) | Oral administration demonstrates a substantially higher therapeutic index compared to intraperitoneal injection.[1] |

| Intraperitoneal | Not specified | Not specified | More toxic than oral administration.[1] |

Table 3: In Vivo Toxicity Profile of PMEDAP

| Animal Model | Administration Route | Dosage | Observed Toxic Effects |

| Rat | Intraperitoneal | 50 mg/kg/day | Moderate to strong toxicity, including atrophy of lymphoid organs and reduced body weight gain. |

Experimental Protocols

The following are detailed protocols for the in vivo administration and efficacy assessment of this compound based on established methodologies.

A. General Preparation and Administration of this compound

1. Formulation:

-

Researchers should determine the solubility of this compound in various vehicles to select an appropriate one for administration.

-

Commonly used vehicles for in vivo studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or sterile water for injection.

-

For oral administration, this compound can be dissolved in drinking water or formulated into a palatable jelly for voluntary ingestion.

2. Intraperitoneal (IP) Injection Protocol (Mice/Rats):

-

Materials:

-

This compound solution in a sterile vehicle

-

Sterile syringes (1 mL or appropriate size)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol

-